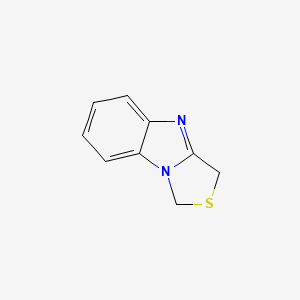

1H,3H-Thiazolo(3,4-a)benzimidazole

Description

Significance of the 1H,3H-Thiazolo(3,4-a)benzimidazole Heterocyclic System in Organic Chemistry

The significance of the this compound system in organic chemistry is multifaceted. Its fused architecture creates a rigid structure with specific spatial arrangements of heteroatoms, which is crucial for molecular recognition and interaction with other molecules. The presence of nitrogen and sulfur atoms provides multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives.

From a synthetic standpoint, the development of efficient methods to construct this tricycle has been a subject of considerable research. Methodologies often involve multicomponent reactions, which are highly valued in modern organic synthesis for their atom economy and ability to generate complexity in a single step. researchgate.netresearchgate.net The exploration of novel catalytic systems, including heterogeneous catalysts and visible-light-promoted reactions, for the synthesis of this scaffold further underscores its importance in the advancement of green and sustainable chemistry. researchgate.netresearchgate.net

Historical Context of Initial Chemical Investigations and Structural Elucidation of the this compound Scaffold

The broader family of thiazolobenzimidazoles has been known to chemists for over seven decades, with the isomeric thiazolo[3,2-a]bezimidazol-3(2H)one first synthesized in 1926 and the parent thiazolo[3,2-a]-benzimidazole reported in 1966. nih.gov The specific this compound scaffold gained significant attention later, primarily driven by the discovery of the potent anti-HIV activity of one of its derivatives in the early 1990s.

Initial chemical investigations into the synthesis of the this compound core often involved the reaction of o-phenylenediamine (B120857) with 2-mercaptoacetic acid and an appropriate aldehyde. This three-component condensation reaction remains a fundamental and widely used method for constructing this heterocyclic system. The structural elucidation of the resulting compounds was typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). X-ray crystallography has also been instrumental in unequivocally confirming the connectivity and stereochemistry of various substituted derivatives.

Overview of Current Academic Research Trajectories for this compound

Current academic research on this compound is predominantly concentrated in the field of medicinal chemistry. A significant body of work is dedicated to the design and synthesis of novel derivatives with potential therapeutic applications. The primary areas of investigation include:

Antiviral Agents: Following the discovery of 1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole (TBZ, NSC 625487) as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1, extensive research has been conducted to synthesize and evaluate new analogues with improved potency and a better resistance profile. researchgate.net

Anticancer Agents: Researchers have explored the anticancer potential of this compound derivatives. researchgate.netnih.gov Some compounds have shown significant tumor growth inhibition and selectivity against various human tumor cell lines. nih.gov

Other Biological Activities: The thiazolobenzimidazole (B1203321) scaffold, in a broader sense, has been investigated for a wide range of biological activities, including antibacterial, anti-inflammatory, and antiprotozoal properties. researchgate.net

Beyond medicinal applications, current research also focuses on the development of more efficient and environmentally benign synthetic methodologies. This includes the use of reusable catalysts and visible-light-mediated reactions to construct the this compound core. researchgate.netresearchgate.net

Detailed Research Findings

The following tables summarize key research findings related to the synthesis and characterization of this compound derivatives.

Table 1: Synthesis of 1-Aryl-1H,3H-thiazolo[3,4-a]benzimidazoles via Three-Component Reaction

| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Magnetite-linked sulfonic acid | Acetonitrile | 1 | 92 |

| 2 | 4-Chlorobenzaldehyde | Magnetite-linked sulfonic acid | Acetonitrile | 1.5 | 95 |

| 3 | 4-Methoxybenzaldehyde | Magnetite-linked sulfonic acid | Acetonitrile | 1.2 | 90 |

| 4 | 4-Nitrobenzaldehyde | Magnetite-linked sulfonic acid | Acetonitrile | 2 | 88 |

| 5 | Benzaldehyde | Silica-supported sodium hydrogen sulfate (B86663) | Acetonitrile | 1 | 90 |

| 6 | 4-Chlorobenzaldehyde | Silica-supported sodium hydrogen sulfate | Acetonitrile | 1.5 | 94 |

This table presents a selection of data from studies on the catalyzed three-component synthesis of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles.

Table 2: Spectroscopic Data for a Representative Derivative: 1-(2,6-difluorophenyl)-3-methyl-1H,3H-thiazolo[3,4-a]benzimidazole

| Spectroscopic Technique | Data |

| IUPAC Name | (1R,3R)-1-(2,6-difluorophenyl)-3-methyl-1,3-dihydro- researchgate.netnih.govthiazolo[3,4-a]benzimidazole |

| Molecular Formula | C₁₆H₁₂F₂N₂S |

| Molecular Weight | 302.3 g/mol |

| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to aromatic protons, the methyl group, and protons on the thiazole (B1198619) ring. |

| ¹³C NMR (CDCl₃, δ ppm) | Signals corresponding to aromatic carbons, the methyl carbon, and carbons of the heterocyclic rings. |

| Mass Spectrometry (m/z) | [M]+ peak corresponding to the molecular weight. |

This table provides a summary of the kind of data available for derivatives of this compound, with specific values varying by publication.

Structure

2D Structure

3D Structure

Properties

CAS No. |

35766-04-2 |

|---|---|

Molecular Formula |

C9H8N2S |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |

InChI |

InChI=1S/C9H8N2S/c1-2-4-8-7(3-1)10-9-5-12-6-11(8)9/h1-4H,5-6H2 |

InChI Key |

CEZGFQCGXLQKCP-UHFFFAOYSA-N |

SMILES |

C1C2=NC3=CC=CC=C3N2CS1 |

Canonical SMILES |

C1C2=NC3=CC=CC=C3N2CS1 |

Other CAS No. |

35766-04-2 |

Synonyms |

1H,3H-thiazolo(3,4-a)benzimidazole |

Origin of Product |

United States |

Computational and Theoretical Chemistry of 1h,3h Thiazolo 3,4 a Benzimidazole

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. For the 1H,3H-Thiazolo(3,4-a)benzimidazole system, these studies focus on its geometry, stability, and reactive sites.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized molecular geometry, vibrational frequencies, and total energy of molecules. Studies on related benzimidazole (B57391) and thiazole-containing fused systems often utilize the B3LYP functional with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.gov

For this compound, DFT calculations are used to determine the most stable three-dimensional arrangement of its atoms. These calculations confirm the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. Research on similar structures, such as certain derivatives, has shown that the fused thiazolo[3,4-a]benzimidazole ring system is nearly planar. researchgate.net The stability of the molecule is confirmed when frequency calculations on the optimized geometry yield no imaginary frequencies, indicating a true energy minimum. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from Theoretical Studies

| Parameter | Description | Predicted Value/Characteristic |

|---|---|---|

| Bond Lengths (Å) | Distances between bonded atoms. | Values consistent with corresponding sp² and sp³ hybridized C-N, C-S, C-C, and C-H bonds. |

| **Bond Angles (°) ** | Angles formed by three connected atoms. | Consistent with a fused five and six-membered ring system, showing some deviation from ideal values due to ring strain. |

| Dihedral Angles (°) | Torsional angles defining the 3D shape. | The core fused-ring system is expected to be nearly planar. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower stability. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole and thiazole (B1198619) ring systems, particularly on the sulfur and nitrogen atoms. The LUMO is generally distributed across the benzimidazole moiety. dergipark.org.trresearchgate.net This distribution dictates the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital (FMO) Characteristics of this compound

| Orbital | Description | Predicted Characteristics |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Localized on the electron-rich thiazole and benzimidazole rings; indicates regions susceptible to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Primarily localized on the benzimidazole ring system; indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A relatively small gap indicates high chemical reactivity and charge transfer possibilities within the molecule. |

Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. researchgate.net They are invaluable for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic reactions. nih.gov In an ESP map, regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov Green areas represent neutral potential. nih.gov

For this compound, the ESP map is expected to show the most negative potential localized around the electronegative nitrogen and sulfur atoms. These regions represent the primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the aromatic ring would exhibit positive potential. researchgate.net

Molecular Modeling for Conformational Analysis and Stability

Molecular modeling techniques are used to explore the different spatial arrangements (conformations) of a molecule and their relative stabilities. This is particularly important for flexible molecules and for understanding how a molecule might bind to a biological target.

Energy minimization is a computational process that adjusts the geometry of a molecule to find a stable conformation with a low potential energy. For derivatives of this compound, especially those with bulky substituents at the C1 position, exploring the conformational landscape is crucial. Molecular modeling studies on biologically active derivatives have identified a characteristic "butterfly-like" conformation. uctm.edu This conformation, where the C1-substituent is oriented out of the plane of the fused ring system, is considered a key structural requirement for their interaction with biological targets like HIV reverse transcriptase. uctm.edu

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like this compound. These calculations can guide the interpretation of experimental spectra and, in some cases, predict spectra for transient or yet-to-be-synthesized species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for molecular structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, are valuable for assigning experimental signals, especially for complex heterocyclic systems. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. beilstein-journals.orgnih.gov

Table 1: Hypothetical Calculated 13C and 1H NMR Chemical Shifts (ppm) for this compound

| Atom | Hypothetical Calculated 13C Chemical Shift (ppm) | Atom | Hypothetical Calculated 1H Chemical Shift (ppm) |

| C1 | 65.0 | H1 | 5.50 |

| C3 | 35.0 | H3 | 3.80 (CH2) |

| C5a | 152.0 | H6 | 7.20 |

| C6 | 123.0 | H7 | 7.10 |

| C7 | 122.0 | H8 | 7.50 |

| C8 | 115.0 | H9 | 7.60 |

| C9 | 110.0 | ||

| C9a | 140.0 | ||

| C10a | 135.0 |

Note: This table is illustrative and based on general principles and data for related benzimidazole and thiazole structures. Actual values would require specific DFT calculations.

Vibrational (IR) and electronic (UV-Vis) spectroscopies provide key information about a molecule's functional groups and electronic transitions. Theoretical simulations of these spectra are invaluable for interpreting experimental results.

Simulated IR spectra are typically obtained by calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. DFT methods are well-suited for this purpose. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. acs.org For instance, a study on the photochemistry of benzimidazole utilized simulated IR spectra computed at the B97-1/def2-TZVP level of theory to identify different tautomers. acs.org A similar approach for this compound would allow for the assignment of its characteristic vibrational modes, such as C-H, C-N, C-S stretching, and bending vibrations.

UV-Vis spectra are simulated using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. nih.gov These calculations provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. For this compound, TD-DFT calculations could predict the π-π* and n-π* transitions responsible for its UV-Vis absorption profile.

Table 2: Hypothetical Simulated Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Hypothetical Predicted Value |

| IR Spectroscopy | ν(N-H) stretch | ~3400 cm-1 |

| ν(C=N) stretch | ~1620 cm-1 | |

| ν(C-S) stretch | ~700 cm-1 | |

| UV-Vis Spectroscopy | λmax 1 | ~280 nm |

| λmax 2 | ~240 nm |

Note: This table is for illustrative purposes. Accurate values would be derived from specific DFT and TD-DFT calculations.

For chiral molecules, computational methods can predict their chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD). These techniques are crucial for determining the absolute configuration of enantiomers. Although the parent this compound is achiral, its derivatives can be chiral.

In a study on the kinetic resolution of racemic 1H,3H-thiazolo[3,4-a]benzimidazoline, a related compound, ab initio calculations of OR and ECD spectra were employed to predict the stereochemistry. acs.orgnih.gov The methodology involved performing TD-DFT calculations on the most stable conformations of each enantiomer to predict their ECD spectra. By comparing the calculated spectra with the experimental ones, the absolute configuration of the enantiomers could be assigned. nih.gov This demonstrates the power of computational chemistry in stereochemical analysis, a methodology directly applicable to chiral derivatives of this compound.

Theoretical Studies on Reactivity and Reaction Mechanisms

Computational chemistry offers profound insights into the chemical reactivity of molecules and the mechanisms of their reactions.

Understanding reaction mechanisms requires the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. DFT calculations are widely used to locate transition state geometries and calculate the associated activation energies. This information is vital for predicting the feasibility and kinetics of a chemical reaction.

For this compound, computational studies could elucidate the mechanisms of various reactions, such as electrophilic substitution or nucleophilic addition. By mapping the reaction pathway and identifying the transition states, one can understand the regioselectivity and stereoselectivity of these reactions. For example, in the synthesis of related benzimidazole derivatives, computational analysis has been used to understand the formation of different regioisomers. nih.gov

Several theoretical tools derived from DFT can be used to predict the most reactive sites in a molecule. These include the analysis of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Fukui functions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) indicates the regions of a molecule that are most likely to donate electrons in a reaction with an electrophile. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) shows the regions most susceptible to accepting electrons from a nucleophile. The distribution and energy of these orbitals in this compound would highlight the probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP would show nucleophilic sites (e.g., around the nitrogen and sulfur atoms) and electrophilic sites (e.g., around the acidic protons). trdizin.gov.tr

Fukui Functions: Fukui functions provide a more quantitative measure of the reactivity at different atomic sites in a molecule. The Fukui function for electrophilic attack (f+) indicates the propensity of a site to accept an electron, while the function for nucleophilic attack (f-) indicates its propensity to donate an electron. Calculating these indices for each atom in this compound would allow for a precise ranking of the reactivity of its different atoms.

Chemical Reactivity and Derivatization Pathways of the 1h,3h Thiazolo 3,4 a Benzimidazole Scaffold

Functionalization Reactions of the Core Heterocyclic System

Functionalization of the pre-formed 1H,3H-Thiazolo(3,4-a)benzimidazole scaffold is less common than the synthesis of derivatives from substituted precursors. The inherent reactivity of the fused system dictates the available pathways for modification.

Direct electrophilic aromatic substitution on the benzene (B151609) ring of the this compound system is not a widely reported strategy for functionalization. The literature indicates a strong preference for incorporating desired substituents, such as halogens or nitro groups, by utilizing appropriately substituted starting materials, namely substituted o-phenylenediamines, prior to the cyclization reactions that form the core structure. This "pre-functionalization" approach allows for precise control over the position and nature of the substituents on the benzimidazole (B57391) portion of the molecule.

The this compound scaffold is generally stable, and post-synthesis nucleophilic reactions on the thiazolo ring are not commonly used for simple functionalization. The reactivity of this portion of the molecule is more often explored through complex transformations rather than direct nucleophilic attack. For instance, derivatization typically occurs during the initial synthesis, where the components building the thiazolo ring determine its final structure.

Synthesis of Substituted this compound Derivatives

The most prevalent method for generating a diverse library of this compound derivatives is through the modification of the starting materials used in its synthesis. This allows for the introduction of a wide array of functional groups at specific positions.

The incorporation of aryl substituents, particularly at the C1 position, is efficiently achieved through a one-pot, three-component condensation reaction. researchgate.net This method involves the reaction of an o-phenylenediamine (B120857), 2-mercaptoacetic acid, and a substituted aromatic aldehyde. researchgate.net The reaction can be catalyzed by various means, including heterogeneous catalysts like silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) or conducted in ionic liquids to achieve excellent yields. researchgate.net A metal-free approach using visible light irradiation in an aqueous ethanol (B145695) medium has also been developed, highlighting an environmentally friendly pathway that proceeds through radical intermediates to form the necessary C-S and C-N bonds. researchgate.net

The choice of the aromatic aldehyde in this reaction directly determines the aryl substituent at the C1 position of the final product. This flexibility has been extensively used to synthesize a wide range of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles. researchgate.netresearchgate.net

Table 1: Examples of 1-Aryl-1H,3H-Thiazolo(3,4-a)benzimidazole Derivatives Synthesized via Three-Component Reaction

| Starting Aldehyde | Resulting C1-Substituent | Catalyst/Conditions |

|---|---|---|

| Benzaldehyde | Phenyl | NaHSO₄·SiO₂ |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | Ionic Liquid |

| 2,6-Difluorobenzaldehyde | 2,6-Difluorophenyl | Visible Light / Aqueous Ethanol |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | Conventional Heating |

This table is interactive and represents a summary of common synthetic routes.

Halogen and nitro groups are key functional groups that can significantly alter the biological activity of the scaffold. These groups are typically introduced onto the this compound core by using substituted precursors in the condensation reaction. For instance, to obtain derivatives with substituents on the phenyl ring of the C1-substituent, a halogenated or nitro-substituted aromatic aldehyde is used. researchgate.net

This strategy has been successfully employed to synthesize compounds such as 1-(2',6'-dichlorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole and 1-(2'-chloro,5'-nitrophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole. researchgate.netresearchgate.net Similarly, substitutions on the benzimidazole ring itself are achieved by starting with a substituted o-phenylenediamine. researchgate.net This precursor-based approach provides a reliable and regioselective method for producing specifically halogenated or nitrated derivatives.

Table 2: Synthesis of Halogenated and Nitro-Substituted Derivatives

| Target Compound | Substituted Precursor Used | Type of Precursor |

|---|---|---|

| 1-(2',6'-Difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole | 2,6-Difluorobenzaldehyde | Aromatic Aldehyde |

| 1-(2',6'-Dichlorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole | 2,6-Dichlorobenzaldehyde | Aromatic Aldehyde |

| 1-(2'-Chloro,6'-fluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole | 2-Chloro-6-fluorobenzaldehyde | Aromatic Aldehyde |

| 1-(2'-Chloro,5'-nitrophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole | 2-Chloro-5-nitrobenzaldehyde | Aromatic Aldehyde |

This table is interactive and illustrates the precursor-based substitution strategy.

Exploration of Reactive Sites and Transformation Pathways

The primary transformation pathway associated with the this compound scaffold is its formation via the multicomponent reaction, which establishes the key reactive sites of the precursors that lead to the fused heterocyclic system.

However, the scaffold can be chemically transformed to explore other reactive pathways. One such exploration involves the oxidation of the sulfur atom in the thiazolo ring to form Thiazolo[3,4-a]benzimidazole-2,2-dioxides. These sulfones are valuable intermediates. They have been used as precursors for the generation of novel benzo-2,5-diazafulvenium methides. These highly reactive intermediates can then undergo pericyclic reactions, opening pathways to synthesize other complex, annulated benzo[d]imidazole heterocycles and vinylbenzo[d]imidazoles. researchgate.net This transformation highlights how the thiazolo ring, once modified, can become a site of significant reactivity, enabling the synthesis of diverse molecular architectures.

Oxidative Transformations of the this compound Structure

The sulfur atom within the thiazolidine (B150603) ring of the this compound scaffold is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones (2,2-dioxides). This transformation is a critical step in modifying the electronic properties and subsequent reactivity of the heterocyclic system.

Detailed research has demonstrated the successful oxidation of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles to their corresponding 2,2-dioxides. This conversion is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the conversion of the sulfide (B99878) to a sulfone, which significantly influences the stability and subsequent chemical behavior of the thiazole (B1198619) ring. The resulting thiazolo[3,4-a]benzimidazole-2,2-dioxides are stable, crystalline solids that serve as key precursors for further synthetic manipulations.

| Starting Material | Oxidizing Agent | Product | Transformation |

| 1-Aryl-1H,3H-thiazolo[3,4-a]benzimidazole | m-CPBA | 1-Aryl-1H,3H-thiazolo[3,4-a]benzimidazole-2,2-dioxide | Sulfide to Sulfone Oxidation |

Ring-Opening and Rearrangement Reactions

The introduction of the sulfone group in the 1H,3H-thiazolo[3,4-a]benzimidazole-2,2-dioxides fundamentally alters the reactivity of the scaffold, making it susceptible to ring-opening and rearrangement reactions, particularly under thermal conditions. These transformations proceed through the formation of highly reactive intermediates.

Specifically, the thermal treatment of 1H,3H-thiazolo[3,4-a]benzimidazole-2,2-dioxides leads to the extrusion of sulfur dioxide (SO2). This process results in the formation of novel benzo-2,5-diazafulvenium methides. These transient intermediates are characterized by their unique electronic structure and are pivotal in the subsequent formation of new heterocyclic frameworks. The generation of these methides represents a significant ring-opening and rearrangement pathway for the thiazolo[3,4-a]benzimidazole system.

| Precursor | Condition | Intermediate | Key Transformation |

| 1-Aryl-1H,3H-thiazolo[3,4-a]benzimidazole-2,2-dioxide | Heat | Benzo-2,5-diazafulvenium methide | SO2 Extrusion and Rearrangement |

Transformations Leading to Novel Fused Heterocyclic Systems Based on the this compound Motif

The benzo-2,5-diazafulvenium methides, generated from the thermal decomposition of 1H,3H-thiazolo[3,4-a]benzimidazole-2,2-dioxides, are valuable synthons for the construction of novel fused heterocyclic systems. Their inherent reactivity allows them to participate in various pericyclic reactions, leading to the formation of complex, multi-ring structures.

The pericyclic reactions of these methides have been exploited to synthesize a range of benzo[d]imidazole annulated heterocycles and vinylbenzo[d]imidazoles. researchgate.net For instance, the reaction of benzo-2,5-diazafulvenium methides with suitable dienophiles or dipolarophiles can lead to cycloaddition products, effectively building new rings onto the benzimidazole core. This strategy provides a powerful tool for expanding the chemical space around the benzimidazole scaffold, offering pathways to novel compounds with potentially interesting biological or material properties.

| Reactive Intermediate | Reaction Type | Product Class |

| Benzo-2,5-diazafulvenium methide | Pericyclic reaction (e.g., Cycloaddition) | Benzo[d]imidazole annulated heterocycles |

| Benzo-2,5-diazafulvenium methide | Pericyclic reaction | Vinylbenzo[d]imidazoles |

Future Research Directions and Unexplored Avenues in 1h,3h Thiazolo 3,4 a Benzimidazole Chemistry

Development of Novel, Sustainable Synthetic Methodologies and Cascade Reactions

Future synthetic efforts will likely focus on greener and more efficient methods for constructing the 1H,3H-thiazolo(3,4-a)benzimidazole core. A notable advancement is the use of visible light irradiation in an aqueous ethanol (B145695) medium, which offers a metal-free, cost-effective, and environmentally friendly approach. researchgate.net This method, utilizing a simple compact fluorescent lamp, facilitates the formation of crucial C-S and C-N bonds through radical intermediates with high functional group tolerance and short reaction times. researchgate.net

Another sustainable approach involves the use of a magnetite-linked sulfonic acid catalyst (Fe3O4@OSO3H) in a three-component reaction of o-phenylenediamine (B120857), aromatic aldehydes, and 2-mercaptoacetic acid. researchgate.net The key advantage of this method is the easy, non-energy-intensive recovery and reuse of the catalyst via an external magnet, aligning with the principles of green chemistry. researchgate.net

The development of one-pot syntheses and cascade reactions represents a significant frontier. These processes, which combine multiple reaction steps into a single operation without isolating intermediates, improve atom economy and reduce waste. For instance, the one-pot synthesis of 2-substituted thiazolo[2,3-a]benzimidazole-3(2H)-ones has been achieved through a Knoevenagel condensation followed by cyclization. nih.gov Exploring cascade reactions that can efficiently assemble the tricyclic core from simple, readily available starting materials will be a primary focus. This could involve the strategic design of substrates that undergo sequential intramolecular cyclizations.

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring

To optimize reaction conditions and better understand the mechanisms of formation for this compound and its derivatives, the application of advanced in-situ characterization techniques is crucial. Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (13C-NMR) are fundamental for confirming the structures of synthesized compounds. mdpi.commdpi.com

Future research could benefit from employing techniques like real-time NMR spectroscopy or in-situ IR to monitor reaction progress, identify transient intermediates, and elucidate complex reaction pathways. For example, understanding the proposed mechanism involving the formation of an aralkylidene malononitrile (B47326) derivative and its subsequent Michael-type addition and cyclization could be greatly enhanced by these methods. nih.gov This detailed mechanistic insight allows for more precise control over reaction outcomes and can lead to the discovery of novel reaction pathways.

Challenges and Opportunities in Scaffold Modification for Enhanced Chemical Properties

Modifying the this compound scaffold presents both challenges and significant opportunities for enhancing its chemical and biological properties. A primary challenge lies in achieving regioselectivity during functionalization, especially on the benzimidazole (B57391) ring.

Key opportunities for scaffold modification include:

Introducing diverse substituents: The introduction of various electron-donating and electron-withdrawing groups onto the core structure can significantly influence the molecule's electronic properties, solubility, and ultimately, its biological activity. nih.gov

Targeting specific interactions: Modifications can be designed to enhance interactions with biological targets. For example, incorporating groups capable of forming strong hydrogen bonds or π-π stacking interactions can improve binding affinity. nih.gov

Scaffold hopping: The functionalization of the core ring system can lead to the development of novel heteroaromatic building blocks, facilitating scaffold hopping strategies in medicinal chemistry to discover new lead compounds. rsc.org

Research has shown that substitutions on the benzene-fused ring of 1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole can yield derivatives with significant anti-HIV-1 activity. researchgate.net Similarly, strategic substitutions have led to compounds with potent antitumor activity. nih.govresearchgate.net Future work will involve exploring a wider range of substituents and positions to build comprehensive structure-activity relationships (SAR).

Identification of New Academic Research Frontiers in Heterocyclic Chemistry

The chemistry of this compound and related fused heterocyclic systems opens up several new research frontiers. One promising area is the exploration of novel intramolecular cyclization reactions. For instance, the cyclization of 2-thiocyanatoalkylbenzimidazoles provides a mild and efficient route to the 1-imino-1H,3H-thiazolo[3,4-a]benzimidazole system. rsc.org

Further research into the synthesis of novel fused systems, such as benzo nih.govnih.govthiazolo[2,3-c] researchgate.netresearchgate.netnih.govtriazoles via C-H bond functionalization of disulfide intermediates, highlights the potential for discovering new synthetic pathways and molecular architectures. nih.gov The investigation of thermal rearrangements and cycloaddition reactions also presents exciting opportunities for creating diverse and complex heterocyclic structures. nih.govresearchgate.net

Multidisciplinary Approaches Integrating Synthetic, Spectroscopic, and Computational Studies

A holistic understanding of the this compound system necessitates a multidisciplinary approach. The integration of synthetic chemistry, advanced spectroscopic analysis, and computational studies is essential for rational drug design and development.

Computational studies , such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and charge distribution of these molecules. nih.gov Molecular docking and molecular dynamics simulations can predict binding modes with biological targets, helping to explain experimental results and guide the design of more potent and selective inhibitors. nih.govajgreenchem.com For example, in silico studies have been used to screen benzimidazole-1,3,4-thiadiazole derivatives as potential VEGFR-2 inhibitors for cancer therapy. ajgreenchem.com

By combining computational predictions with empirical data from synthesis and biological testing, researchers can create a powerful feedback loop. This integrated strategy allows for the efficient optimization of lead compounds, accelerating the discovery of new therapeutic agents based on the this compound scaffold. Future studies should continue to leverage this synergy to explore the vast chemical space and biological potential of this important heterocyclic system.

Q & A

Basic Synthesis Methodology

Q: What is the standard synthetic route for preparing 1H,3H-thiazolo[3,4-a]benzimidazole derivatives? A: The one-pot condensation reaction is widely used, involving:

- Reactants: o-phenylenediamine, 2-mercaptoacetic acid, and substituted aromatic aldehydes.

- Conditions: Reflux in dry benzene for 8–12 hours .

- Mechanism: Cyclocondensation forms the thiazole ring fused to the benzimidazole core.

- Example: Synthesis of 1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole (TBZ NSC 625487) achieved via this method, yielding anti-HIV-1 agents .

Advanced Synthesis Optimization

Q: How can microwave-assisted synthesis improve the preparation of thiazolobenzimidazoles? A: Microwave irradiation reduces reaction time and enhances yield:

- Time: 12 minutes vs. 12 hours (conventional reflux) .

- Catalysts: Solvent-free conditions or toluene with silica-supported acids improve efficiency .

- Green Chemistry: Reduced solvent use aligns with sustainable practices.

Structural Characterization Techniques

Q: What analytical methods validate the synthesis of thiazolobenzimidazoles? A: Key techniques include:

- NMR: Disappearance of aldehyde proton signals (δ ~10 ppm) and emergence of NH protons (δ ~9.2 ppm) confirm cyclization .

- FTIR: Stretching vibrations for C-S (650–750 cm⁻¹) and C=N (1600 cm⁻¹) confirm ring formation .

- Mass Spectrometry: Molecular ion peaks match theoretical masses (e.g., C₁₅H₁₀F₂N₂S: m/z 288.32) .

Structure-Activity Relationship (SAR) in Anti-HIV Research

Q: How do substituents on the benzene ring affect anti-HIV activity? A: SAR studies reveal:

-

Optimal Groups: 2,6-Difluorophenyl or 2,6-dichlorophenyl enhance binding to HIV-1 reverse transcriptase (RT), with EC₅₀ values < 1 µM .

-

Steric Constraints: Bulky substituents (e.g., trifluoromethyl) reduce activity due to limited fit in RT's hydrophobic pocket .

-

Table:

Substituent EC₅₀ (µM) RT Inhibition (%) 2,6-F₂ 0.12 98 2-Cl,6-F 0.25 95 3-CF₃ >10 <20

Divergent Biological Targets: Anti-Enterovirus Activity

Q: Can thiazolobenzimidazoles target non-HIV viruses like enteroviruses? A: Yes, structural analogs inhibit enterovirus replication:

- Mechanism: Binding to viral protein 2C, disrupting RNA replication .

- Key Compound: TBZE-029 (2,6-dihalophenyl derivatives) shows EC₅₀ ~0.5 µM against EV-D68 .

- SAR Contrast: Anti-enterovirus activity tolerates bulkier substituents compared to HIV inhibitors .

Stability and Physicochemical Profiling

Q: How do researchers assess the stability of thiazolobenzimidazoles under physiological conditions? A: Methods include:

- Accelerated Stability Testing: Exposure to pH 1–10 buffers at 40°C for 48 hours .

- Thermogravimetric Analysis (TGA): Decomposition temperatures >200°C indicate thermal stability .

- Computational Modeling: HOMO-LUMO gaps predict oxidative stability .

Computational Approaches in Drug Design

Q: How is molecular modeling used to optimize thiazolobenzimidazole derivatives? A: Key strategies:

- Docking Studies: Predict binding to HIV-1 RT's allosteric pocket (e.g., PDB ID 1RT1) .

- MD Simulations: Assess ligand-protein complex stability over 100 ns trajectories .

- QSAR Models: Correlate logP values with antiviral activity (optimal logP ~3.5) .

Addressing Data Contradictions in Biological Assays

Q: How should researchers resolve variability in reported EC₅₀ values? A: Critical factors to validate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.